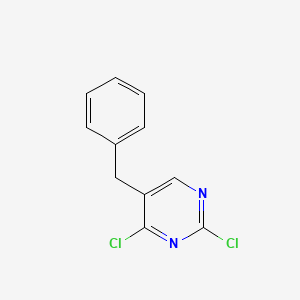

5-Benzyl-2,4-dichloropyrimidine

Description

5-Benzyl-2,4-dichloropyrimidine is a halogenated pyrimidine derivative featuring a benzyl substituent at the 5-position and chlorine atoms at the 2- and 4-positions. Its structural uniqueness lies in the combination of electron-withdrawing chlorine atoms and the electron-donating benzyl group, which collectively influence its electronic properties, solubility, and biological interactions. This compound has been explored as a selective inhibitor of parasitic enzymes like dihydrofolate reductase (DHFR) in Leishmania and Trypanosoma species . Additionally, derivatives of this scaffold have shown anticonvulsant activity in preclinical models .

Properties

Molecular Formula |

C11H8Cl2N2 |

|---|---|

Molecular Weight |

239.10 g/mol |

IUPAC Name |

5-benzyl-2,4-dichloropyrimidine |

InChI |

InChI=1S/C11H8Cl2N2/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

InChI Key |

VFDYBLGZCHOWFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(N=C2Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

5-Benzyl-2,4-dichloropyrimidine derivatives have been investigated for their inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for the survival of various pathogens. Research indicates that these compounds exhibit selective inhibition against DHFR from organisms such as Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium, which are significant in immunocompromised patients, such as those with AIDS .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | Pathogen | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| A | Pneumocystis carinii | 0.045 | 2200 |

| B | Toxoplasma gondii | 0.067 | 1500 |

| C | Mycobacterium avium | 0.030 | 1800 |

1.2 Antiparasitic Activity

In addition to their antimicrobial properties, derivatives of this compound have shown promise in inhibiting enzymes related to parasitic diseases. Studies indicate that these compounds can selectively inhibit leishmanial and trypanosomal DHFR, providing a potential pathway for treating infections caused by these parasites .

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationships (SAR) of various derivatives of this compound to optimize their biological activity. Modifications at the 6-position of the pyrimidine ring have been explored to enhance enzyme inhibition .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Alkyl Substituent | Minor increase in activity |

| Aryl Substituent | Variable effects; some decrease in activity |

These findings suggest that careful consideration of substituents can lead to more potent inhibitors.

Computational Studies

Recent advancements in computational chemistry have enabled the use of in-silico modeling techniques to predict the activity of this compound derivatives. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations have been employed to evaluate their potential as antiviral agents against influenza neuraminidase .

Table 3: QSAR Model Performance Metrics

| Model Type | R² Value | Q² Value |

|---|---|---|

| GFA-MLR | 0.8414 | 0.7680 |

| GFA-ANN | 0.8754 | 0.8753 |

These metrics indicate a strong predictive capability for identifying lead candidates for further development.

Case Studies

Case Study 1: Antiviral Agents

A recent study focused on the design and synthesis of new antiviral agents based on the structure of this compound. The synthesized compounds were tested for their ability to inhibit neuraminidase activity in influenza viruses, with some showing promising results comparable to existing antiviral drugs like zanamivir .

Case Study 2: Antiparasitic Drug Development

Another significant investigation assessed the efficacy of various derivatives against leishmanial and trypanosomal infections. The results demonstrated that certain modifications significantly improved selectivity and potency against these pathogens, highlighting the compound's potential as a lead for new antiparasitic therapies .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The dichloropyrimidine core allows for diverse substitutions at the 5-position, which significantly alter biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The benzyl group (electron-donating) in this compound enhances lipophilicity and enzyme binding, whereas nitro or cyano groups (electron-withdrawing) increase electron affinity, making analogs like 5-nitro-2,4-dichloropyrimidine potent radiosensitizers .

- Positional Substitutions : Substitutions at the 6-position (e.g., alkyl/aryl groups) were predicted to boost DHFR inhibition but showed negligible or negative effects in practice, underscoring the importance of the 5-benzyl group for activity .

Enzyme Inhibition :

- 5-Benzyl-2,4-diaminopyrimidines: Exhibit selective inhibition of parasitic DHFR (IC₅₀ values in nanomolar range) by mimicking folate binding. The benzyl group enhances hydrophobic interactions with the enzyme’s active site .

- Comparison with 5-Nitro Analog : The nitro group in 5-nitro-2,4-dichloropyrimidine promotes dissociative electron attachment (DEA), generating reactive species like Cl⁻ and radicals, which damage DNA—a mechanism irrelevant to the benzyl analog .

Anticonvulsant Activity :

- The benzyl group’s bulkiness may reduce CNS penetration but improve target specificity .

Electronic Properties and Reactivity

Electron Affinity :

Solvent Effects :

Toxicity and Solubility

- This compound : Moderate solubility in organic solvents; lower cytotoxicity compared to nitro analogs, making it suitable for antiparasitic applications .

- 5-Nitro-2,4-dichloropyrimidine : High toxicity (MTT assay) and poor aqueous solubility limit its therapeutic use despite promising radiosensitization .

Preparation Methods

Benzylacetic Acid as a Starting Material

Adapting methodologies from the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, benzylacetic acid can replace p-bromophenylacetic acid in a four-step process:

-

Esterification : Benzylacetic acid undergoes esterification with methanol in the presence of a solid acid catalyst (e.g., sulfated zirconia) to yield methyl benzylacetate.

-

Diketone Formation : Reaction with dimethyl carbonate and sodium methoxide generates a diketone intermediate.

-

Cyclization : Treatment with formamidine hydrochloride at elevated temperatures forms the pyrimidine ring, introducing a benzyl group at position 5.

-

Chlorination : Phosphorus oxychloride (POCl₃) in toluene selectively chlorinates positions 2 and 4, yielding the target compound.

Key parameters include:

-

Catalyst loading : A 1:0.5 weight ratio of benzylacetic acid to catalyst optimizes esterification yield (93–95%).

-

Chlorination conditions : POCl₃ at 95°C for 3 hours achieves >99% purity, as validated by HPLC.

Nucleophilic Aromatic Substitution on Pre-Formed Pyrimidine Cores

Functionalizing pre-synthesized dichloropyrimidines offers a modular approach to introduce benzyl groups.

Directed Substitution at Position 5

Starting with 2,4,5-trichloropyrimidine, selective displacement of the C5 chlorine with benzylamine or benzyl Grignard reagents under basic conditions (e.g., DIPEA in ethanol) introduces the benzyl group. This method requires precise temperature control (75–85°C) to avoid over-substitution at C2 and C4.

Regioselectivity Challenges

The electron-withdrawing effect of adjacent chlorines deactivates position 5, necessitating catalytic systems like CuI/1,10-phenanthroline to enhance reactivity. Reported yields range from 60–75%.

Chlorination Strategies for Dichloro Functionality

Introducing chlorine atoms at positions 2 and 4 is critical for achieving the target structure.

Direct Chlorination Using POCl₃

Phosphorus oxychloride remains the reagent of choice for dichlorination due to its high electrophilicity. In toluene at reflux, POCl₃ converts hydroxyl or amino groups at C2 and C4 into chlorides. For 5-benzylpyrimidine precursors, this step achieves near-quantitative conversion (99.8% purity).

Radical Chlorination

N-Chlorosuccinimide (NCS) with azobisisobutyronitrile (AIBN) initiates radical chlorination, preferentially targeting electron-rich positions. However, this method risks over-chlorination and requires stringent stoichiometric control.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Reaction Optimization

Cyclocondensation Mechanism

The reaction of methyl benzylacetate with formamidine proceeds via enamine formation, followed by cyclodehydration to construct the pyrimidine ring. Density functional theory (DFT) studies indicate that the benzyl group stabilizes the transition state through π-π interactions, favoring C5 substitution.

Chlorination Kinetics

POCl₃-mediated chlorination follows a two-step mechanism:

-

Phosphorylation : POCl₃ reacts with hydroxyl groups to form phosphorylated intermediates.

-

Nucleophilic Displacement : Chloride ions attack the electrophilic phosphorus center, releasing HCl and installing chlorine.

Industrial-Scale Production Considerations

Q & A

Q. What are the common synthetic routes for preparing 5-Benzyl-2,4-dichloropyrimidine, and what analytical techniques are used for its characterization?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) on a pre-functionalized pyrimidine scaffold. For example, benzyl groups can be introduced via Suzuki-Miyaura coupling or direct alkylation of a dichloropyrimidine precursor. Key steps include:

- Chlorination : Using POCl₃ or PCl₅ to introduce chlorine atoms at the 2,4-positions .

- Benzylation : Employing benzyl halides or Grignard reagents under inert conditions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.

Characterization relies on ¹H/¹³C NMR (to confirm substitution patterns), HRMS (for molecular weight validation), and HPLC (purity >95%). Differential scanning calorimetry (DSC) may assess thermal stability .

Q. How does the substitution pattern on the pyrimidine ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The 2,4-dichloro groups act as leaving sites for NAS, while the 5-benzyl group sterically and electronically modulates reactivity. For instance:

- Electron-Withdrawing Effects : Chloro groups activate the ring toward nucleophilic attack at positions 2 and 4, enabling selective functionalization (e.g., amination, alkoxylation).

- Steric Hindrance : The benzyl group at position 5 can hinder reactions at adjacent positions, directing substitutions to specific sites.

Studies on analogous compounds (e.g., 5-Bromo-2,4-dichloropyrimidine) show that halogen substituents enhance electron affinity, which can be quantified via cyclic voltammetry or electron attachment experiments .

Advanced Research Questions

Q. What methodologies are employed to evaluate electron affinity and fragmentation pathways of halogenated pyrimidines, and how do these properties relate to radiosensitization?

- Methodological Answer : Gas-phase experiments (e.g., electron attachment spectroscopy) and density functional theory (DFT) simulations are critical. For example:

- Dissociative Electron Attachment (DEA) : Measures fragmentation channels (e.g., Cl⁻ or NO₂ release) at near-0 eV energies. In 5-Nitro-2,4-dichloropyrimidine, DEA releases Cl⁻ above 2 eV, suppressed by hydration but retained in nitroimidazoles .

- Anion Lifetime Studies : Time-resolved mass spectrometry quantifies metastable anion states, correlating with radiosensitization potential.

While this compound’s radiosensitizing properties are not directly studied, its structural analogs suggest high electron affinity and fragmentation efficiency under ionizing radiation .

Q. How is this compound functionalized to enhance inhibitory activity against parasitic enzymes like dihydrofolate reductase (DHFR)?

- Methodological Answer : Rational design involves:

- Amino Substituents : Replacing chloro groups with amines to mimic folate substrates. For instance, 5-Benzyl-2,4-diaminopyrimidine derivatives show IC₅₀ values <100 nM against Leishmania DHFR .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Asp54/Leu55 in DHFR).

- Enzyme Assays : Competitive inhibition is measured via UV-Vis spectroscopy (NADPH oxidation at 340 nm).

Structural optimization focuses on balancing lipophilicity (benzyl group) and polar interactions (amine substituents) .

Q. How can contradictory data on the stability of halogenated pyrimidines in aqueous vs. nonpolar solvents be resolved?

- Methodological Answer : Contradictions arise from solvent-dependent reactivity. For example:

- Hydrolysis in Water : Chloro groups hydrolyze to hydroxyl derivatives (e.g., 5-Benzyl-2-hydroxy-4-chloropyrimidine), accelerated at basic pH.

- Stability in Organic Solvents : Chloro substituents remain inert in aprotic media (e.g., DMF, THF).

Resolution strategies include: - Kinetic Studies : Monitor degradation via LC-MS under varying pH and solvent conditions.

- Solvent Screening : Prioritize nonpolar solvents (toluene, DCM) for reactions requiring anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.